molecular formula C11H13FN2O B13156478 3-Fluoro-5-(piperazin-1-yl)benzaldehyde

3-Fluoro-5-(piperazin-1-yl)benzaldehyde

Cat. No.: B13156478
M. Wt: 208.23 g/mol
InChI Key: IDXOBLPFSCEPLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-(piperazin-1-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a fluorine atom at the 3-position and a piperazine ring at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(piperazin-1-yl)benzaldehyde typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like toluene and catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(piperazin-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include fluorinated carboxylic acids, alcohols, and various substituted benzaldehyde derivatives .

Scientific Research Applications

3-Fluoro-5-(piperazin-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential antipsychotic and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(piperazin-1-yl)benzaldehyde involves its interaction with specific molecular targets. In pharmacological studies, it has been shown to interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence dopamine and serotonin receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-(piperazin-1-yl)benzaldehyde is unique due to the presence of both a fluorine atom and a piperazine ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C11H13FN2O

Molecular Weight

208.23 g/mol

IUPAC Name

3-fluoro-5-piperazin-1-ylbenzaldehyde

InChI

InChI=1S/C11H13FN2O/c12-10-5-9(8-15)6-11(7-10)14-3-1-13-2-4-14/h5-8,13H,1-4H2

InChI Key

IDXOBLPFSCEPLE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=CC(=C2)C=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.